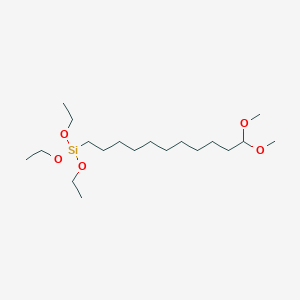

11,11-Dimethoxyundecyltriethoxysilane

Description

11,11-Dimethoxyundecyltriethoxysilane is a silane coupling agent characterized by a long undecyl chain (11 carbons) substituted with two methoxy groups at the terminal position (C11) and triethoxysilyl functionality at the opposite end. The dimethoxy modification likely enhances hydrolytic stability and interfacial compatibility in polymer matrices or surface coatings.

Properties

Molecular Formula |

C19H42O5Si |

|---|---|

Molecular Weight |

378.6 g/mol |

IUPAC Name |

11,11-dimethoxyundecyl(triethoxy)silane |

InChI |

InChI=1S/C19H42O5Si/c1-6-22-25(23-7-2,24-8-3)18-16-14-12-10-9-11-13-15-17-19(20-4)21-5/h19H,6-18H2,1-5H3 |

InChI Key |

LAJPMLLRVZLZTO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC(OC)OC)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Compounds

Functional Group Variations

a. 11-(Aminooxy)undecyltrimethoxysilane (CAS 870482-12-5, C₁₄H₃₃NO₄Si)

- Structure: Features an aminooxy (-ONH₂) group instead of methoxy groups.

- Applications: Used in bioconjugation due to its reactivity with carbonyl groups. The aminooxy group enables covalent bonding with biomolecules, making it valuable in biosensor fabrication .

- Reactivity: Higher polarity and nucleophilicity compared to dimethoxy derivatives, but less hydrolytic stability due to the aminooxy group’s susceptibility to oxidation .

11-Bromoundecyltrimethoxysilane

- Structure : Substituted with a bromine atom at the terminal position.

- Applications: Acts as a precursor for further functionalization (e.g., nucleophilic substitution to introduce amines or thiols). Its bromine group facilitates post-synthetic modifications in organic-inorganic hybrid materials .

- Reactivity : Bromine’s high electronegativity increases the compound’s hydrophobicity but limits direct application in aqueous systems compared to methoxy-substituted analogs .

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

- Structure : Contains dual amine groups (primary and secondary) along the chain.

- Applications : Ideal for adhesion promotion in epoxy resins or polyurethane composites due to strong hydrogen-bonding capability. The amine groups enhance interfacial bonding with polar substrates .

- Reactivity : Highly basic amines may catalyze premature hydrolysis of ethoxy groups, requiring controlled storage conditions .

Backbone and Alkoxy Group Modifications

a. 11-(2-Methoxyethoxy)undecyltrimethoxysilane (CAS 1384163-86-3)

- Structure : Incorporates a methoxyethoxy (-OCH₂CH₂OCH₃) side chain.

- Applications : The ethylene oxide spacer improves solubility in polar solvents and compatibility with hydrophilic surfaces, making it suitable for coatings in medical devices .

- Reactivity: Ethylene oxide groups reduce steric hindrance during hydrolysis, accelerating silanol formation compared to dimethoxy derivatives .

11,11-Dimethoxyundecyltriethoxysilane (Hypothetical)

- Inferred Properties: Molecular Formula: Likely C₁₉H₄₂O₅Si (based on substitution of two methoxy groups on C11). Hydrolytic Stability: Dimethoxy groups may slow hydrolysis compared to triethoxy analogs, balancing reactivity and shelf life. Applications: Potential use in hydrophobic coatings or as a crosslinker in silicone-modified polymers.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound* | C₁₉H₄₂O₅Si | ~362.6 (estimated) | Dimethoxy, triethoxysilyl | Hydrophobic coatings, polymer modifiers | Moderate hydrolysis, high stability |

| 11-(Aminooxy)undecyltrimethoxysilane | C₁₄H₃₃NO₄Si | 307.5 | Aminooxy, trimethoxysilyl | Bioconjugation, biosensors | Oxidatively sensitive |

| 11-Bromoundecyltrimethoxysilane | C₁₄H₃₁BrO₃Si | 355.4 | Bromine, trimethoxysilyl | Precursor for functionalized materials | High hydrophobicity, low aqueous compatibility |

| 11-(2-Methoxyethoxy)undecyltrimethoxysilane | C₁₇H₃₈O₅Si | 350.6 | Methoxyethoxy, trimethoxysilyl | Medical coatings, hydrophilic surfaces | Fast hydrolysis, good solubility |

| N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | C₁₈H₄₁N₂O₃Si | 377.6 | Dual amines, trimethoxysilyl | Epoxy/polyurethane adhesives | Prone to premature hydrolysis |

*Hypothetical structure inferred from analogs.

Research Findings and Industrial Relevance

- Thermal Stability: Methoxy-substituted silanes (e.g., dimethoxy or methoxyethoxy) exhibit superior thermal stability compared to amine- or bromine-substituted analogs, as noted in studies on silane-modified nanoparticles .

- Hydrolysis Kinetics : Ethoxy groups hydrolyze slower than methoxy groups, but dimethoxy substitution balances reactivity for controlled crosslinking in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.